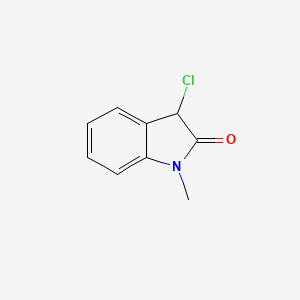

3-chloro-1-methyl-3H-indol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

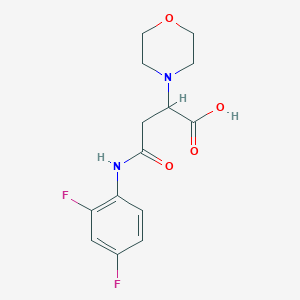

3-chloro-1-methyl-3H-indol-2-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research and industry. It has a molecular weight of 181.62 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzopyrrole nucleus, which is aromatic in nature . The compound has a molecular formula of C9H8ClNO.Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo electrophilic substitution due to excessive π-electrons delocalization . They are also known to participate in various chemical reactions, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .Physical And Chemical Properties Analysis

This compound is a crystalline colorless compound with a specific odor . It has a melting point of 97-100 degrees Celsius .科学的研究の応用

Synthesis and Chemical Transformations

One application of 3-chloro-1-methyl-3H-indol-2-one derivatives in scientific research involves the synthesis of heterocyclic compounds. For instance, V. J. Majo and P. Perumal (1996) reported the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes, including 3-chloro-1H-indole-2-carboxaldehydes, through reactions involving Vilsmeier reagent (Majo & Perumal, 1996). Similarly, M. Pal, R. Dakarapu, and S. Padakanti (2004) achieved regioselective acylation of 3-methylindole with acyl chlorides, presenting a method for synthesizing 3-(2-oxoalkyl)indoles (Pal, Dakarapu, & Padakanti, 2004). G. Brahmachari and B. Banerjee (2014) described an eco-friendly synthesis of 3,3-bis(indol-3-yl)indolin-2-ones using sulfamic acid as an organo-catalyst (Brahmachari & Banerjee, 2014).

Catalytic Reactions and Material Science

K. Nemoto et al. (2016) explored the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, demonstrating the versatility of these compounds in chemical synthesis and potential applications in material science (Nemoto et al., 2016). The study by Tong Liu, D. Zheng, and Jie Wu (2017) on the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion highlights the role of these compounds in developing new materials with potential applications in various industries (Liu, Zheng, & Wu, 2017).

Photocyclization and Molecular Structure Analysis

Photocyclization reactions, as demonstrated by O. Schindler et al. (1976) with 1-[3-(Chloracetylamino)propyl]-3-methyl-indole, offer insights into the reactivity and structural transformations of these compounds under light exposure (Schindler, Niklaus, Stauss, & Härter, 1976). Additionally, the work of M. Helliwell et al. (2009) on the crystal structure of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole sesquihydrate contributes to our understanding of the molecular geometry and potential binding properties of these compounds (Helliwell, Aghazadeh, Baradarani, & Joule, 2009).

Anticancer Research

In the realm of pharmacological research, this compound derivatives have been evaluated for their anticancer properties. C. Karthikeyan et al. (2019) synthesized a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones, demonstrating selective cytotoxic efficacy against ovarian cancer cell lines, highlighting the potential of these compounds in cancer therapy (Karthikeyan, Amawi, Ashby, Khare, Jones, Narayana Moorthy, Trivedi, & Tiwari, 2019).

将来の方向性

Indole derivatives, including 3-chloro-1-methyl-3H-indol-2-one, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize a variety of indole derivatives .

作用機序

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

特性

IUPAC Name |

3-chloro-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-11-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGZGEFJEMAAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2983502.png)

![2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B2983504.png)

![N-benzyl-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2983507.png)

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2983509.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)

amino}propanoic acid](/img/structure/B2983518.png)